molecular formula C12H16N2O4 B1281111 1,5-Diisopropyl-2,4-dinitrobenzene CAS No. 77256-78-1

1,5-Diisopropyl-2,4-dinitrobenzene

Cat. No.: B1281111
CAS No.: 77256-78-1
M. Wt: 252.27 g/mol
InChI Key: SYRVNCAMWDHLKB-UHFFFAOYSA-N
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Description

1,5-Diisopropyl-2,4-dinitrobenzene is an organic compound with the molecular formula C12H16N2O4. It is a derivative of dinitrobenzene, characterized by the presence of two isopropyl groups and two nitro groups attached to a benzene ring. This compound is typically a yellow solid that is soluble in organic solvents .

Biochemical Analysis

Biochemical Properties

1,5-Diisopropyl-2,4-dinitrobenzene plays a significant role in biochemical reactions, particularly in nucleophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, leading to the depletion of glutathione levels in cells . This interaction is crucial as it affects the redox balance within the cell and can lead to oxidative stress.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the density and distribution pattern of microfilaments and microtubules in cells . These changes can impact cell structure and function, leading to various cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic aromatic substitution. This compound can form a Meisenheimer complex, a negatively charged intermediate, during the reaction . This interaction can lead to enzyme inhibition or activation and changes in gene expression, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained depletion of glutathione levels and persistent oxidative stress . These long-term effects can significantly impact cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects. At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . It is essential to determine the threshold levels to avoid toxicity and ensure safe usage in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase, affecting the metabolic flux and levels of metabolites . These interactions can influence the overall metabolic state of the cell and lead to changes in cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported through specific transporters or binding proteins, affecting its localization and accumulation within the cell . These factors play a significant role in determining the compound’s efficacy and toxicity.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diisopropyl-2,4-dinitrobenzene can be synthesized through a nitration reaction of 1,5-diisopropylbenzeneThe reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired dinitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Diisopropyl-2,4-dinitrobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Diisopropyl-2,4-dinitrobenzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

    Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: As a model compound in the development of pharmaceuticals and in the study of drug metabolism.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,5-Diisopropyl-2,4-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:

This compound is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its chemical reactivity and physical properties.

Properties

IUPAC Name

1,5-dinitro-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVNCAMWDHLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507392
Record name 1,5-Dinitro-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77256-78-1
Record name 1,5-Dinitro-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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